molecular formula C23H21ClN4O3S B295745 (6Z)-6-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-6-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295745
M. Wt: 469 g/mol
InChI Key: DWCMXRUHVZSPDZ-HPFDFQMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (6Z)-6-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidin-7-ones This compound is characterized by its unique structure, which includes a thiadiazole ring fused to a pyrimidine ring, along with various substituents such as a chlorobenzyl group and a methoxybenzylidene group

Preparation Methods

The synthesis of (6Z)-6-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed by the condensation of the thiadiazole intermediate with suitable aldehydes or ketones.

    Introduction of Substituents: The chlorobenzyl and methoxybenzylidene groups can be introduced through nucleophilic substitution reactions using appropriate benzyl halides and methoxybenzaldehyde derivatives.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

(6Z)-6-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(6Z)-6-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (6Z)-6-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access.

    Interacting with Receptors: The compound can bind to cellular receptors, modulating their activity and triggering downstream signaling pathways.

    Disrupting Cellular Processes: The compound can interfere with essential cellular processes, such as DNA replication or protein synthesis, leading to cell death or growth inhibition.

Comparison with Similar Compounds

(6Z)-6-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can be compared with other similar compounds, such as:

    Thiadiazolo[3,2-a]pyrimidin-7-ones: These compounds share the same core structure but differ in their substituents, which can affect their chemical and biological properties.

    Benzylidene Derivatives: Compounds with benzylidene groups may exhibit similar reactivity and applications, but their overall activity can vary based on the specific substituents present.

    Chlorobenzyl Compounds: Compounds containing chlorobenzyl groups may have similar chemical reactivity, but their biological activity can differ depending on the overall structure.

The uniqueness of This compound lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H21ClN4O3S

Molecular Weight

469 g/mol

IUPAC Name

(6Z)-6-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H21ClN4O3S/c1-3-6-20-27-28-21(25)16(22(29)26-23(28)32-20)11-14-9-10-18(19(12-14)30-2)31-13-15-7-4-5-8-17(15)24/h4-5,7-12,25H,3,6,13H2,1-2H3/b16-11-,25-21?

InChI Key

DWCMXRUHVZSPDZ-HPFDFQMNSA-N

SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4Cl)OC)C(=O)N=C2S1

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4Cl)OC)/C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4Cl)OC)C(=O)N=C2S1

Origin of Product

United States

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